2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the benzyl group. Common reagents used in these reactions include cyclopropylamine, benzyl chloride, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)ethan-1-one
- 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)butan-1-one
Uniqueness
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3 |
InChI Key |
HDTPZJJEXQPPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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